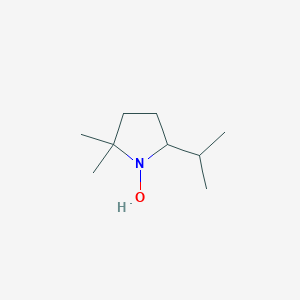![molecular formula C9H14N2 B163584 (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile CAS No. 129656-19-5](/img/structure/B163584.png)
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile, also known as ABOA, is a bicyclic compound that has been extensively studied for its potential as a chemical warfare agent. ABOA is a potent acetylcholinesterase inhibitor and has been shown to have significant effects on the nervous system.
Mechanism Of Action
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a potent acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile binds irreversibly to acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation and ultimately lead to paralysis.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile are primarily related to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system can cause overstimulation and ultimately lead to paralysis. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has also been shown to have effects on the cardiovascular system, including a decrease in heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a potent acetylcholinesterase inhibitor and has been extensively studied for its potential as a chemical warfare agent. Its ability to inhibit acetylcholinesterase also makes it a potential therapeutic agent for the treatment of Alzheimer's disease. However, its use as a chemical weapon is prohibited under international law, and its potential as a therapeutic agent for Alzheimer's disease is still being studied.
Future Directions
There are several future directions for (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile research. One potential direction is the development of new therapeutic agents for the treatment of Alzheimer's disease based on the structure of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile. Another potential direction is the development of new methods for the synthesis of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile and its derivatives. Finally, there is a need for further research into the biochemical and physiological effects of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile, particularly with regard to its effects on the cardiovascular system.
Synthesis Methods
The synthesis of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a strong acid catalyst. This reaction produces a mixture of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile and its isomer, 1-azabicyclo[3.2.1]octan-6-yl)acetonitrile. The mixture can be separated using column chromatography to obtain pure (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile.
Scientific Research Applications
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has been extensively studied for its potential as a chemical warfare agent. Its potent acetylcholinesterase inhibitory activity makes it a promising candidate for use in chemical weapons. However, its use as a chemical weapon is prohibited under international law. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has also been studied for its potential as a treatment for Alzheimer's disease. Its ability to inhibit acetylcholinesterase makes it a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
CAS RN |
129656-19-5 |
|---|---|
Product Name |
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(1-azabicyclo[3.2.1]octan-5-yl)acetonitrile |
InChI |
InChI=1S/C9H14N2/c10-5-3-9-2-1-6-11(8-9)7-4-9/h1-4,6-8H2 |
InChI Key |
AKHGUDHZTRISAF-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)CC#N |
Canonical SMILES |
C1CC2(CCN(C1)C2)CC#N |
synonyms |
1-Azabicyclo[3.2.1]octane-5-acetonitrile(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



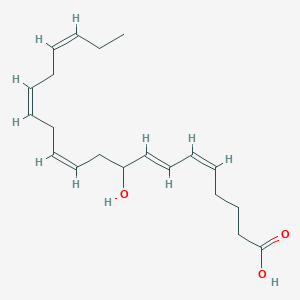
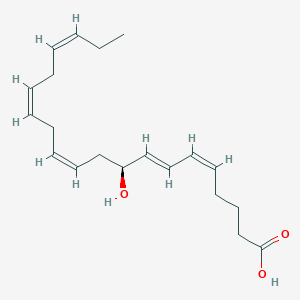

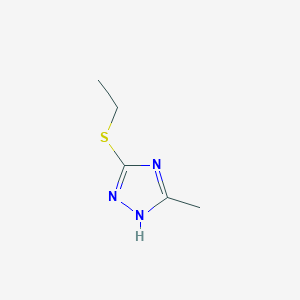
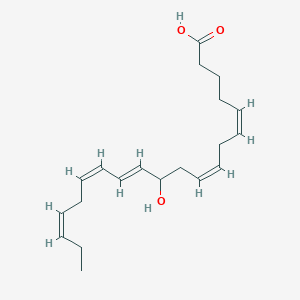

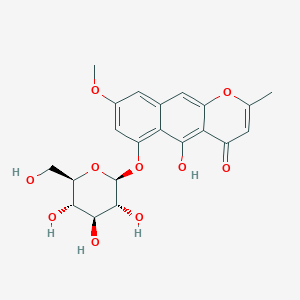
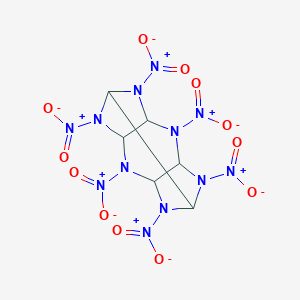
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
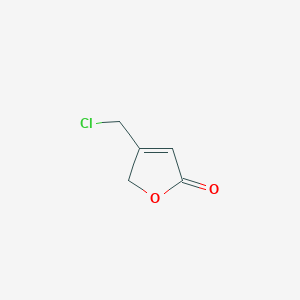
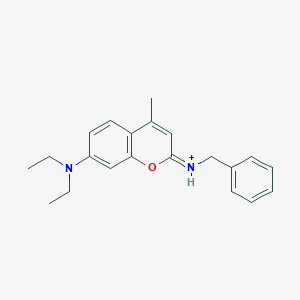
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
